N-{1-[(2-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
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Overview
Description
N-{1-[(2-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals. The compound features a piperidine ring substituted with a 2-bromophenylmethyl group and a cyclopropanesulfonamide moiety, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the 2-Bromophenylmethyl Group: This step often involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction.
Attachment of the Cyclopropanesulfonamide Moiety: This can be achieved through nucleophilic substitution reactions, where the piperidine derivative reacts with a suitable sulfonamide reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-{1-[(2-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(2-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide: A similar compound with a bromine atom at the 3-position of the phenyl ring.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Uniqueness
N-{1-[(2-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21BrN2O2S |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
N-[1-[(2-bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C15H21BrN2O2S/c16-15-4-2-1-3-12(15)11-18-9-7-13(8-10-18)17-21(19,20)14-5-6-14/h1-4,13-14,17H,5-11H2 |
InChI Key |
IVMIZHMIPCIZLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC=CC=C3Br |
Origin of Product |
United States |
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